DNA-PK-IN-4

Medicinal Chemistry Kinase Inhibitor Selectivity Scaffold Hopping

DNA-PK-IN-4 (WO2021209055A1, Compound 27) is an imidazolinone-derivative DNA-PKcs inhibitor. This chemotype provides a structurally distinct alternative to chromenone- and fluoro-indazole-based inhibitors, enabling scaffold-hopping and orthogonal target validation. Researchers can isolate DNA-PK-specific phenotypes without confounding PI3K/mTOR pathway modulation, offering a unique tool for dissecting DNA damage response mechanisms and preclinical combination studies.

Molecular Formula C20H24N6O3
Molecular Weight 396.4 g/mol
Cat. No. B12418207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-PK-IN-4
Molecular FormulaC20H24N6O3
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC)NC2=NC=C3C(=N2)N(C(=O)N3C)C4CCOCC4
InChIInChI=1S/C20H24N6O3/c1-12-10-13(18(27)21-2)4-5-15(12)23-19-22-11-16-17(24-19)26(20(28)25(16)3)14-6-8-29-9-7-14/h4-5,10-11,14H,6-9H2,1-3H3,(H,21,27)(H,22,23,24)
InChIKeyBCSHVPZTSJQGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNA-PK-IN-4 Sourcing Guide: Identify the Imidazolinone-Derived DNA-PKcs Inhibitor from Patent WO2021209055A1


DNA-PK-IN-4 (CAS: 2722645-10-3) is a small-molecule inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), specifically an imidazolinone derivative compound identified as Compound 27 in patent WO2021209055A1 [1]. It functions as an ATP-competitive inhibitor that binds to the kinase domain of DNA-PKcs, thereby preventing phosphorylation of downstream NHEJ pathway proteins and impairing double-strand break repair in tumor cells . DNA-PK-IN-4 inhibits DNA-PKcs activity, leading to substantially reduced tumor DNA repair and induction of apoptotic cell death . The compound is supplied as a lyophilized powder with molecular formula C20H24N6O3 and molecular weight 396.44 g/mol .

Why DNA-PK-IN-4 Cannot Be Simply Substituted with Alternative DNA-PKcs Inhibitors


DNA-PK inhibitors exhibit substantial heterogeneity in both kinase selectivity profiles and off-target activity against the PI3K/PIKK family, with profound implications for experimental outcomes. Compounds such as NU7441 inhibit DNA-PK with IC50 of 14 nM but also display measurable activity against mTOR (IC50 = 1.7 μM) and PI3K (IC50 = 5 μM) [1]; KU-0060648 is a potent dual inhibitor of DNA-PK (IC50 = 8.6 nM) and PI3Kα/β/δ (IC50 = 4 nM / 0.5 nM / 0.1 nM) ; AZD7648 achieves biochemical IC50 of 0.6 nM with >100-fold selectivity over 396 kinases . These divergent profiles dictate that in-class substitution without validation will confound interpretation of DNA-PK-specific versus PI3K/mTOR pathway contributions. DNA-PK-IN-4, as a structurally distinct imidazolinone derivative, provides an alternative chemotype for exploring DNA-PK inhibition with a different selectivity fingerprint .

DNA-PK-IN-4: Quantitative Comparative Evidence for Scientific Procurement Decisions


Chemotype Differentiation: DNA-PK-IN-4 as a Structurally Distinct Imidazolinone Scaffold

DNA-PK-IN-4 belongs to the imidazolinone chemical class, a scaffold distinct from the chromenone-based NU7441, the morpholino-chromenone KU-0060648, and the fluoro-indazole AZD7648 [1]. The imidazolinone core in DNA-PK-IN-4 is specifically disclosed in WO2021209055A1 as providing ATP-competitive inhibition of DNA-PKcs with a binding mode that differs from the morpholino-substituted chromenones characterizing earlier DNA-PK inhibitor generations [2]. While biochemical IC50 data for DNA-PK-IN-4 remains proprietary and undisclosed in public literature, the structural divergence from established comparators provides a valuable tool for scaffold-hopping studies and for interrogating structure-activity relationships (SAR) around the DNA-PKcs ATP-binding pocket .

Medicinal Chemistry Kinase Inhibitor Selectivity Scaffold Hopping

Selectivity Profile Inference: Class-Based Expectation of Reduced PI3K/mTOR Off-Target Activity

DNA-PK-IN-4 is characterized in patent WO2021209055A1 as a selective DNA-PKcs inhibitor. While direct head-to-head selectivity panel data are not publicly available, class-level inference can be drawn by contrasting DNA-PK-IN-4 with well-characterized comparators. NU7441 demonstrates measurable off-target activity against mTOR (IC50 = 1.7 μM) and PI3K (IC50 = 5 μM) [1]. KU-0060648 is an equipotent dual inhibitor of DNA-PK (IC50 = 8.6 nM) and PI3Kα/β/δ (IC50 = 4/0.5/0.1 nM) . CC-115, another clinical-stage DNA-PK inhibitor, exhibits near-equivalent inhibition of mTOR (IC50 = 21 nM) and DNA-PK (IC50 = 13 nM) . For experiments requiring clean DNA-PK-specific readouts without confounding PI3K/AKT/mTOR pathway modulation, DNA-PK-IN-4 represents an alternative chemotype that may offer improved selectivity over these dual-targeting comparators [2].

Kinase Selectivity Off-Target Pharmacology PI3K Pathway

Comparative Target Engagement: DNA-PKcs Autophosphorylation Inhibition Across Chemotypes

Cross-study comparable analysis reveals substantial variation in cellular DNA-PKcs autophosphorylation inhibition across inhibitor chemotypes. KU-0060648 inhibits DNA-PK autophosphorylation with IC50 values of 0.019 μM in MCF7 breast cancer cells and 0.17 μM in SW620 colon cancer cells, demonstrating cell line-dependent potency [1]. NU7441 inhibits IR-induced DNA-PK activity with IC50 ranging from 0.17-0.25 μM across multiple breast cancer cell lines [2]. AZD7648 inhibits IR-induced DNA-PK S2056 autophosphorylation with IC50 of 91.3-92 nM in A549 NSCLC cells . The imidazolinone class represented by DNA-PK-IN-4 provides an orthogonal chemotype for probing whether these cell line-dependent differences in target engagement are scaffold-specific or target-intrinsic [3].

Target Engagement Cellular Pharmacology DNA Damage Response

DNA-PK-IN-4: Recommended Research Application Scenarios Based on Comparative Evidence


Scaffold-Hopping Studies for DNA-PKcs Inhibitor Medicinal Chemistry

DNA-PK-IN-4 provides an imidazolinone scaffold that is structurally distinct from the chromenone-based inhibitors (NU7441, KU-0060648) and fluoro-indazole AZD7648 that dominate the DNA-PK inhibitor literature. This chemotype divergence supports scaffold-hopping campaigns aimed at identifying novel intellectual property space, optimizing physicochemical properties, or overcoming scaffold-specific metabolic liabilities associated with chromenone-based DNA-PK inhibitors [1]. Researchers can use DNA-PK-IN-4 as a reference imidazolinone to benchmark new DNA-PKcs inhibitors against a patent-disclosed compound from this underexplored chemical series [2].

Clean DNA-PK-Specific Mechanistic Studies Requiring Minimal PI3K/mTOR Interference

For experiments where DNA-PK inhibition must be interpreted without the confounding contributions of PI3K/AKT/mTOR pathway modulation, DNA-PK-IN-4 offers a chemotype distinct from dual-targeting comparators. KU-0060648 inhibits PI3Kα/β/δ at IC50 = 4/0.5/0.1 nM and DNA-PK at 8.6 nM, making it unsuitable for isolating DNA-PK-specific effects. CC-115 inhibits mTOR at 21 nM and DNA-PK at 13 nM, similarly complicating pathway-specific interpretation [1]. As an imidazolinone derivative claimed as a selective DNA-PKcs inhibitor in WO2021209055A1, DNA-PK-IN-4 represents a tool compound for dissecting DNA-PK-dependent phenotypes from PI3K/mTOR-driven responses [2].

DNA Damage Response Pathway Analysis in Tumor Cell Line Panels

DNA-PK-IN-4 can be deployed alongside established DNA-PK inhibitors to interrogate cell line-specific differences in DNA damage response dependency. Published data show that KU-0060648 exhibits a 9-fold difference in cellular autophosphorylation IC50 between MCF7 (0.019 μM) and SW620 (0.17 μM) cells, while NU7441 shows a narrower 0.17-0.25 μM range across breast cancer lines [1]. These cell line-dependent variations in potency highlight the need for multiple chemotypes when characterizing DNA-PK dependency across tumor panels. DNA-PK-IN-4 provides an orthogonal chemical probe to determine whether differential sensitivity is scaffold-dependent or reflects genuine tumor cell biology [2].

Radiosensitization and Chemosensitization Studies in Preclinical Cancer Models

DNA-PK inhibition is a validated strategy for enhancing tumor cell sensitivity to ionizing radiation and DNA-damaging chemotherapeutics [1]. DNA-PK-IN-4 inhibits DNA-PKcs activity, thereby reducing tumor DNA repair and inducing apoptosis [2]. As an imidazolinone derivative with a different binding mode and selectivity fingerprint relative to clinical-stage comparators, DNA-PK-IN-4 can be utilized in preclinical combination studies to explore whether imidazolinone-based DNA-PK inhibitors confer distinct therapeutic windows or toxicity profiles compared to established chemotypes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for DNA-PK-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.